SB-243213 dihydrochloride is a selective antagonist of the serotonin 5-HT2C receptor. It is a synthetic compound, classified as a biarylcarbamoylindoline, developed for its potential therapeutic effects in treating central nervous system (CNS) disorders. SB-243213 dihydrochloride demonstrates high affinity for the 5-HT2C receptor and exhibits selectivity over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B. [, ] Due to its selectivity profile, SB-243213 dihydrochloride is a valuable tool in scientific research to investigate the role of 5-HT2C receptors in various physiological and pathological processes.
The synthesis of SB 243213 dihydrochloride involves several key steps:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular structure of SB 243213 dihydrochloride can be described as follows:
The three-dimensional conformation plays a significant role in its interaction with the serotonin receptor, influencing both affinity and selectivity .
SB 243213 dihydrochloride participates in various chemical reactions primarily related to its pharmacological activity:
The compound's interactions with neurotransmitter systems highlight its complex biochemical behavior .
The mechanism of action for SB 243213 dihydrochloride involves:
Key physical and chemical properties of SB 243213 dihydrochloride include:
These properties are crucial for determining formulation strategies in drug development.
SB 243213 dihydrochloride has several scientific applications:
SB-243213 dihydrochloride is a potent and selective inverse agonist of the serotonin 5-HT₂C receptor, distinguished by its high binding affinity (pKi = 9.37 at human 5-HT₂C receptors) and functional efficacy (pKb = 9.8) [1] [3]. In recombinant HEK293 cells expressing human 5-HT₂C receptors, SB-243213 suppresses basal phosphoinositide hydrolysis, confirming inverse agonism beyond neutral antagonism [1] [3]. This activity translates to robust in vivo effects, where SB-243213 potently inhibits meta-chlorophenylpiperazine (mCPP)-induced hypolocomotion in rats (ID50 = 1.1 mg/kg p.o.) with a duration exceeding 8 hours [1].
Table 1: Binding Affinity and Selectivity Profile of SB-243213
Receptor/Channel | pKi | Fold Selectivity vs. 5-HT₂C |
---|---|---|
5-HT₂C | 9.37 | 1 (Reference) |
5-HT₂A | 6.8 | >100 |
5-HT₂B | 7.0 | >100 |
5-HT₁A | <5.3 | >1000 |
Dopamine D₂ | 6.7 | ~500 |
Data compiled from radioligand binding assays [1] [5] [10].
The molecular structure of SB-243213 (5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline hydrochloride) underpins its exceptional selectivity. Key features include:
This design yields >100-fold selectivity over 5-HT₂A (pKi = 6.8) and 5-HT₂B (pKi = 7.0) receptors and minimal interaction with 50+ other neurotransmitter receptors, ion channels, and enzymes [1] [3] [10].
SB-243213 demonstrates concentration-dependent suppression of constitutive 5-HT₂C receptor activity in cellular assays. In HEK293 cells overexpressing human 5-HT₂C receptors, it reduces basal phosphoinositide (PI) hydrolysis by 40–50% at saturating concentrations (EC50 ~1 nM) [1] [3]. This inverse agonism is mechanistically distinct from neutral antagonists (e.g., SB-206553), which lack efficacy on basal activity [3]. Notably, in native tissue preparations like pig choroid plexus, SB-243213 acts as a silent antagonist due to lower receptor density and absence of constitutive activity in non-recombinant systems [3]. This duality highlights context-dependent pharmacology, where receptor reserve and coupling efficiency dictate functional outcomes.
Table 2: Functional Effects of SB-243213 on 5-HT₂C Signaling
System | Activity | Key Effect |
---|---|---|
HEK293-h5HT₂C | Inverse Agonist | ↓ Basal PI hydrolysis (pKb = 9.8) |
Pig Choroid Plexus (native) | Neutral Antagonist | Blocks 5-HT-induced PI hydrolysis |
Rat mCPP Response | In vivo Antagonist | Blocks hypolocomotion (ID50 = 1.1 mg/kg) |
SB-243213 exhibits moderate affinity for dopamine D₂ receptors (pKi = 6.7), enabling modulatory effects on dopaminergic pathways [1] [6]. Crucially, it attenuates haloperidol-induced catalepsy in rodents without directly activating D₂ receptors, suggesting crosstalk between 5-HT₂C and D₂ systems [1] [4]. Microdialysis studies reveal that intra-medial prefrontal cortex (mPFC) infusion of SB-243213 (0.5–1 µg) reduces cocaine-induced dopamine efflux in the nucleus accumbens shell by 30–40% [6]. This modulation occurs via 5-HT₂C receptors in the mPFC that project to mesolimbic dopamine regions, functionally opposing the excitatory control by 5-HT₂C receptors in the nucleus accumbens itself [6] [8].
This bidirectional regulation positions SB-243213 as a dopamine stabilizer: it dampens hyperactivity in mesolimbic pathways (e.g., psychostimulant effects) while ameliorating hypodopaminergia in motor circuits (e.g., catalepsy) [1] [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7